molecular formula C27H36N2O5 B1257551 Ivabradine, (-)- CAS No. 167072-91-5

Ivabradine, (-)-

Cat. No.: B1257551
CAS No.: 167072-91-5
M. Wt: 468.6 g/mol
InChI Key: ACRHBAYQBXXRTO-NRFANRHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ivabradine can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction between 7,8-dimethoxy-1,3,4,5-tetrahydro-benzazepin-2-one and (3-chloro-propyl)-methyl-tert-butyl carbamate to generate an intermediate compound. This intermediate is then converted to ivabradine hydrochloride under the action of acyl chloride and alcohol .

Industrial Production Methods

Industrial production of ivabradine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final pharmaceutical-grade product .

Chemical Reactions Analysis

Types of Reactions

Ivabradine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and degradation products, which are often analyzed to ensure the stability and efficacy of the final pharmaceutical product .

Scientific Research Applications

Clinical Applications

  • Heart Failure with Reduced Ejection Fraction (HFrEF)
    Ivabradine has been shown to be effective in patients with HFrEF, particularly those who are unable to tolerate optimal doses of beta-blockers. Key studies include:
    • SHIFT Trial : This pivotal trial demonstrated that Ivabradine significantly reduced the composite endpoint of cardiovascular death or hospitalization for worsening heart failure compared to placebo (HR 0.84; 95% CI 0.75-0.94) .
    • BEAUTIFUL Trial : Although primarily neutral regarding mortality benefits, this study indicated that Ivabradine improved heart rate control and reduced hospitalizations for myocardial infarction in patients with coronary artery disease and HFrEF .
  • Chronic Stable Angina
    Ivabradine is also indicated for chronic stable angina, where it provides antianginal effects by lowering heart rate and improving exercise tolerance:
    • In clinical trials, Ivabradine showed superior results compared to placebo in reducing angina frequency and improving exercise capacity .
  • Inappropriate Sinus Tachycardia
    Emerging evidence suggests that Ivabradine may be beneficial for patients suffering from inappropriate sinus tachycardia, although further studies are needed to establish its efficacy in this indication .
  • Long COVID
    Recent research has explored the potential role of Ivabradine in managing cardiovascular symptoms associated with Long COVID. Observational studies are underway to assess its safety and efficacy in this context .

Table 1: Summary of Key Clinical Trials Involving Ivabradine

Trial NamePopulation DescriptionPrimary EndpointResult
SHIFTPatients with HFrEFCardiovascular death/hospitalizationHR 0.84; significant reduction
BEAUTIFULPatients with coronary artery diseaseCardiovascular outcomesNo significant mortality benefit
J-SHIFTJapanese patients with HFrEFPrimary endpoint eventsHR 0.67; non-significant

Table 2: Adverse Effects Associated with Ivabradine

Adverse EffectIncidence in Ivabradine Group (%)Incidence in Placebo Group (%)
Symptomatic bradycardia51
Asymptomatic bradycardia61
Phosphenes31
Blurred vision1<1

Case Studies

Case Study 1: Efficacy in HFrEF Patients
A cohort study involving patients with HFrEF demonstrated that those treated with Ivabradine experienced a significant reduction in heart rate (15.2 beats/min) compared to the placebo group (6.1 beats/min), leading to improved functional capacity without symptomatic bradycardia .

Case Study 2: Chronic Stable Angina Management
In a clinical setting, a patient with chronic stable angina on maximal beta-blocker therapy was initiated on Ivabradine. The patient reported a notable decrease in angina episodes and an increase in exercise tolerance over a three-month follow-up period.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ivabradine

Ivabradine is unique in its selective inhibition of the pacemaker current (If) without affecting myocardial contractility or vascular tone. This makes it a valuable alternative for patients who cannot tolerate beta-blockers or calcium channel blockers .

Biological Activity

Ivabradine, (-)- is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily affecting the I(f) current in the sinoatrial (SA) node of the heart. This compound has gained attention for its unique mechanism of action and its therapeutic implications in cardiovascular diseases, particularly heart failure and coronary artery disease (CAD). This article explores the biological activity of Ivabradine, highlighting its pharmacodynamics, therapeutic effects, and relevant case studies.

Ivabradine selectively inhibits the I(f) current by binding to HCN4 channels in their open state. This action results in a dose-dependent reduction of heart rate without affecting myocardial contractility or intracardiac conduction. The blockade of these channels slows down diastolic depolarization, thereby increasing diastolic duration and improving coronary perfusion during diastole .

Pharmacokinetics

  • Administration : Oral administration leads to peak plasma concentrations within 1 hour.
  • Bioavailability : Approximately 40% due to first-pass metabolism.
  • Half-life : About 2 hours.
  • Metabolism : Primarily metabolized by cytochrome P450 3A4; caution is advised with concurrent use of CYP3A4 inhibitors .

Cardiovascular Benefits

  • Heart Rate Reduction : Clinical studies have shown that Ivabradine significantly lowers heart rate in patients with chronic heart failure (CHF), leading to improved clinical outcomes and reduced hospitalization rates .
  • Endothelial Function : Ivabradine has been shown to improve endothelial function by reducing oxidative stress and enhancing nitric oxide (NO) availability. This effect is mediated through decreased vascular NADPH oxidase activity and improved shear stress responses .
  • Anti-inflammatory Effects : The compound inhibits the migration of CD4-positive lymphocytes, thus reducing pro-inflammatory cytokine production and potentially mitigating atherosclerotic processes .

Case Studies

  • A study involving children with dilated cardiomyopathy indicated that Ivabradine significantly improved left ventricular ejection fraction (LVEF) compared to placebo, suggesting its efficacy in pediatric heart failure management .
  • In a randomized controlled trial (SIGNIFY), Ivabradine did not show significant benefits in stable CAD patients without heart failure symptoms. However, contrasting results were observed in the SHIFT trial, which demonstrated significant improvements in symptomatic heart failure patients treated with Ivabradine .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of Ivabradine:

Study Population Findings
Bucchi et al. (2012)Human embryonic kidney cellsDose-dependent inhibition of hHCN4 current
SHIFT TrialPatients with symptomatic HFReduced hospitalization due to HF
SIGNIFY TrialStable CAD patientsNo significant difference in primary endpoints
Pediatric StudyChildren with dilated cardiomyopathyImproved LVEF; safety profile similar to placebo

Properties

IUPAC Name

3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRHBAYQBXXRTO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168224
Record name S 16260-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167072-91-5
Record name Ivabradine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167072915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 16260-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVABRADINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T270O3E9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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